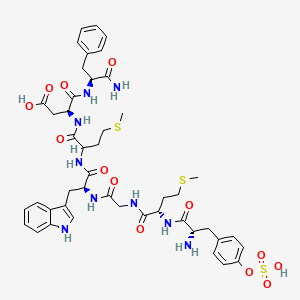

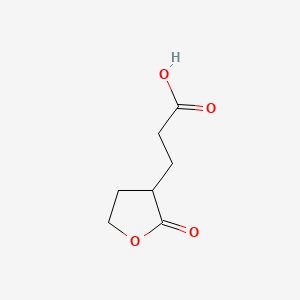

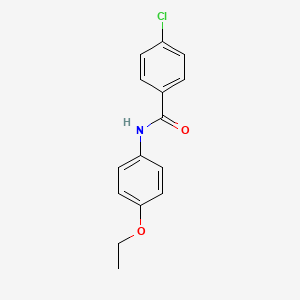

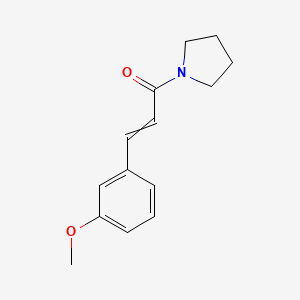

![molecular formula C12H22O6 B1620167 Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol CAS No. 60836-39-7](/img/structure/B1620167.png)

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, is a type of polyester that is synthesized from butanedioic acid (also known as succinic acid) and 1,4-cyclohexanedimethanol. This compound is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications. The polymer is biodegradable and can be derived from renewable resources, which makes it an environmentally friendly alternative to traditional petroleum-based polyesters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, polymer with 1,4-cyclohexanedimethanol, typically involves a melt polycondensation reaction. In this process, butanedioic acid and 1,4-cyclohexanedimethanol are heated together in the presence of a catalyst, such as titanium tetrabutoxide, at temperatures ranging from 180°C to 220°C . The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The resulting polymer is then purified and characterized using techniques such as gel permeation chromatography and nuclear magnetic resonance spectroscopy .

Industrial Production Methods

On an industrial scale, the production of this polymer involves similar melt polycondensation techniques but with optimized conditions to ensure high yield and quality. The process may include additional steps such as solid-state polymerization to increase the molecular weight of the polymer . The use of bio-based feedstocks for the production of butanedioic acid and 1,4-cyclohexanedimethanol further enhances the sustainability of the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, primarily undergoes hydrolysis and thermal degradation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the polymer into its monomeric units . Thermal degradation involves the breakdown of the polymer at elevated temperatures, resulting in the formation of smaller molecular weight fragments .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the reagent.

Thermal Degradation: High temperatures, typically above 200°C.

Major Products Formed

Hydrolysis: Butanedioic acid and 1,4-cyclohexanedimethanol.

Thermal Degradation: Smaller molecular weight fragments, including butanedioic acid and cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism by which butanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects is primarily through its biodegradation. The polymer undergoes hydrolysis in the presence of water, breaking down into its monomeric units, which are then metabolized by microorganisms . This biodegradation process is facilitated by the ester linkages in the polymer chain, which are susceptible to hydrolytic cleavage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Polyethylene terephthalate (PET)

- Polypropylene terephthalate (PPT)

- Polybutylene terephthalate (PBT)

Comparison

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, differs from these similar compounds in several ways:

- Biodegradability: Unlike PET, PPT, and PBT, this polymer is biodegradable and can be broken down by microorganisms .

- Renewable Resources: It can be synthesized from bio-based feedstocks, making it a more sustainable option compared to petroleum-based polyesters .

- Thermal Properties: It has a lower melting temperature and higher thermal degradation temperature, providing a wider processing window .

Eigenschaften

CAS-Nummer |

60836-39-7 |

|---|---|

Molekularformel |

C12H22O6 |

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |

InChI |

InChI=1S/C8H16O2.C4H6O4/c9-5-7-1-2-8(6-10)4-3-7;5-3(6)1-2-4(7)8/h7-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

LAPFJMQNWAIFKE-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O |

Kanonische SMILES |

C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

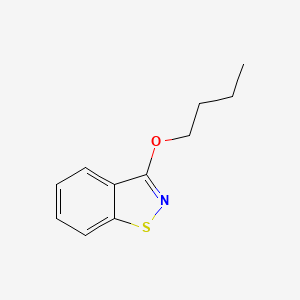

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)